Cas no 2385018-47-1 (Benzyl 2-(benzyloxy)-3-bromobenzoate)

Benzyl 2-(benzyloxy)-3-bromobenzoate 化学的及び物理的性質
名前と識別子
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- Benzyl 2-(benzyloxy)-3-bromobenzoate
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- インチ: 1S/C21H17BrO3/c22-19-13-7-12-18(20(19)24-14-16-8-3-1-4-9-16)21(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2
- InChIKey: CNSAUGAXQGXOED-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C(=O)OCC2C=CC=CC=2)C=1OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 402
- トポロジー分子極性表面積: 35.5
- 疎水性パラメータ計算基準値(XlogP): 5.4
Benzyl 2-(benzyloxy)-3-bromobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB567207-500mg |
Benzyl 2-(benzyloxy)-3-bromobenzoate; . |
2385018-47-1 | 500mg |
€524.30 | 2024-08-02 | ||
Aaron | AR01KZZC-500mg |
Benzyl 2-(benzyloxy)-3-bromobenzoate |
2385018-47-1 | 95% | 500mg |
$578.00 | 2025-02-12 | |
abcr | AB567207-1g |
Benzyl 2-(benzyloxy)-3-bromobenzoate; . |
2385018-47-1 | 1g |
€712.20 | 2024-08-02 | ||
abcr | AB567207-5g |
Benzyl 2-(benzyloxy)-3-bromobenzoate; . |
2385018-47-1 | 5g |
€2407.50 | 2024-08-02 | ||
Aaron | AR01KZZC-250mg |
Benzyl 2-(benzyloxy)-3-bromobenzoate |
2385018-47-1 | 95% | 250mg |
$509.00 | 2025-02-12 | |
abcr | AB567207-250mg |
Benzyl 2-(benzyloxy)-3-bromobenzoate; . |
2385018-47-1 | 250mg |
€382.90 | 2024-08-02 |
Benzyl 2-(benzyloxy)-3-bromobenzoate 関連文献
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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6. Book reviews
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
Benzyl 2-(benzyloxy)-3-bromobenzoateに関する追加情報
Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS No. 2385018-47-1): A Comprehensive Overview
Benzyl 2-(benzyloxy)-3-bromobenzoate, identified by the Chemical Abstracts Service registry number CAS No. 2385018-47-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its brominated benzoate backbone and benzyloxy substituents, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of Benzyl 2-(benzyloxy)-3-bromobenzoate contribute to its versatility, enabling its application in multiple stages of drug development and molecular design.
The benzoate moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance solubility, improve metabolic stability, and facilitate interactions with biological targets. The introduction of a bromine atom at the 3-position further modulates the electronic properties of the molecule, making it a suitable candidate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug candidates.
The benzyloxy group, another key feature of Benzyl 2-(benzyloxy)-3-bromobenzoate, serves as a protecting group for hydroxyl or carboxylic acid functionalities. Its stability under various reaction conditions makes it an attractive choice for multi-step syntheses where selective protection and deprotection are required. Additionally, the benzyloxy group can enhance the lipophilicity of molecules, which is a critical parameter in drug design for optimizing membrane permeability and oral bioavailability.
In recent years, Benzyl 2-(benzyloxy)-3-bromobenzoate has been explored in the development of novel therapeutic agents targeting various diseases. One notable area of research is its application in anticancer drug discovery. The bromine atom at the 3-position allows for facile introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, enabling the generation of libraries of heterocyclic compounds. These libraries have been screened for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation and survival. Preliminary studies have shown promising activity against certain resistant cancer cell lines, suggesting potential as a lead compound or scaffold for further optimization.
Another emerging field where Benzyl 2-(benzyloxy)-3-bromobenzoate has found utility is in the synthesis of antimicrobial agents. The structural motif present in this compound has been shown to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Researchers have leveraged its reactivity to introduce functional groups that enhance binding affinity to bacterial targets. This approach has led to the discovery of novel compounds with potent activity against multidrug-resistant bacteria, highlighting the importance of structurally diverse intermediates like Benzyl 2-(benzyloxy)-3-bromobenzoate in addressing global antimicrobial resistance.
The compound's role in drug development extends beyond its use as an intermediate. Its unique structural features also make it a valuable tool for studying molecular interactions and mechanisms of action. Computational studies have been conducted to predict how Benzyl 2-(benzyloxy)-3-bromobenzoate might interact with biological targets, providing insights into potential binding modes and affinities. These studies are complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which help elucidate the three-dimensional structure-activity relationships.
The synthesis of Benzyl 2-(benzyloxy)-3-bromobenzoate itself is an intriguing process that showcases modern synthetic methodologies. Starting from commercially available benzoic acid derivatives, multiple steps involving bromination, esterification, and etherification are employed to construct the target molecule. Each step is carefully optimized to ensure high yields and purity, which are crucial for pharmaceutical applications. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, making them more efficient and environmentally friendly.
The versatility of Benzyl 2-(benzyloxy)-3-bromobenzoate is also reflected in its applications beyond drug discovery. It serves as a building block for materials science research, particularly in the development of organic electronics and photovoltaic materials. The bromine atom allows for further functionalization via metal-catalyzed reactions, enabling the creation of conjugated polymers and small molecules with tailored electronic properties. These materials have potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and solar cells.
In conclusion, Benzyl 2-(benzyloxy)-3-bromobenzoate (CAS No. 2385018-47-1) is a multifaceted compound with significant implications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications in drug development, from serving as an intermediate in synthesizing bioactive molecules to being a tool for studying molecular interactions. The ongoing research into this compound underscores its importance as a valuable asset in both academic laboratories and industrial settings.
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